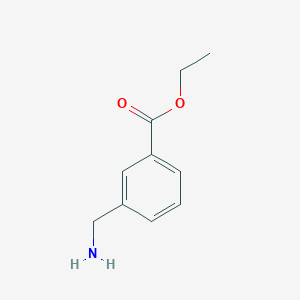

Ethyl 3-(aminomethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYSCFXZWYNPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876026 | |

| Record name | ETHYLBENZOATE,3-(AMINOMETHYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Versatile Bifunctional Building Block

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 3-(aminomethyl)benzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Ethyl 3-(aminomethyl)benzoate. It delves into the core chemical properties, synthesis, reactivity, and applications of this versatile bifunctional molecule, grounding theoretical knowledge in practical, field-proven insights.

Ethyl 3-(aminomethyl)benzoate (CAS No: 115868-92-3) is a valuable research chemical that serves as a versatile scaffold and building block in organic synthesis.[1] Its structure, featuring a primary aminomethyl group and an ethyl ester functionality on a benzene ring, provides two distinct reactive sites. This dual reactivity allows for selective chemical modifications, making it a sought-after intermediate for constructing more complex molecular architectures, particularly in medicinal chemistry for the synthesis of novel therapeutic agents.[1] The aminomethyl group acts as a nucleophile or base, while the ester group is susceptible to reactions like hydrolysis and amidation, opening multiple avenues for derivatization.[1] This guide will elucidate the properties and protocols that make this compound a cornerstone in modern synthetic chemistry.

Physicochemical and Structural Properties

The utility of a chemical scaffold is fundamentally dictated by its physical and structural characteristics. Ethyl 3-(aminomethyl)benzoate is typically encountered as a substance for research use only, not intended for human or veterinary applications.[1][2] Its hydrochloride salt form is often used to enhance solubility and stability, appearing as a white to off-white crystalline solid soluble in water and other organic solvents.[2]

Table 1: Core Properties of Ethyl 3-(aminomethyl)benzoate

| Property | Value | Source |

| CAS Number | 115868-92-3 | [1][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [3] |

| Molecular Weight | 179.22 g/mol | [1][3] |

| InChI Key | WPYSCFXZWYNPBV-UHFFFAOYSA-N | [1] |

| SMILES | O=C(OCC)C1=CC=CC(CN)=C1 | [3] |

| Appearance | Varies; often liquid or low-melting solid | [4][5][6] |

Synthesis and Purification

The strategic synthesis of Ethyl 3-(aminomethyl)benzoate is crucial for its application. The most common and industrially viable route involves the catalytic reduction of a nitrile precursor, a method celebrated for its high atom economy.[1]

Primary Synthetic Route: Catalytic Hydrogenation

The preferred synthesis is the catalytic hydrogenation of ethyl 3-cyanobenzoate.[1] This reaction is a classic example of a green chemistry approach, as all atoms from the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%.[1]

Workflow for the Synthesis of Ethyl 3-(aminomethyl)benzoate

Caption: Synthesis workflow via catalytic hydrogenation of ethyl 3-cyanobenzoate.

Detailed Experimental Protocol

The following protocol is a representative procedure for the catalytic hydrogenation of a nitrile.

Objective: To synthesize Ethyl 3-(aminomethyl)benzoate from Ethyl 3-cyanobenzoate.

Materials:

-

Ethyl 3-cyanobenzoate (1 equivalent)

-

10% Palladium on Carbon (Pd/C) (1-5 mol%)

-

Ethanol (or Methanol), reaction solvent

-

Hydrogen (H₂) gas

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Celite or another filter aid

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged with an inert gas (e.g., Nitrogen or Argon).

-

Charging the Reactor: In a separate flask, dissolve Ethyl 3-cyanobenzoate in ethanol. Carefully add the Pd/C catalyst to this solution. Causality Note: Pd/C is pyrophoric and should be handled with care, preferably wet with solvent to minimize fire risk.

-

Transfer to Vessel: Transfer the slurry to the hydrogenation vessel.

-

Hydrogenation: Seal the vessel. Purge the headspace multiple times with hydrogen gas to remove all air. Pressurize the vessel with H₂ gas (typically 1-10 bar).[1]

-

Reaction: Begin agitation (stirring or shaking) and heat if necessary (room temperature to 100°C).[1] Monitor the reaction progress by observing hydrogen uptake or by using an analytical technique like TLC or GC-MS on small, carefully depressurized aliquots.

-

Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Causality Note: This is a critical step to prevent the catalyst from igniting upon exposure to air while dry. The filter cake should be kept wet with solvent until it can be safely quenched.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Derivatization

The synthetic power of Ethyl 3-(aminomethyl)benzoate stems from its two orthogonal functional groups. The amine is a potent nucleophile and base, while the ester is an electrophile. This allows for selective and sequential reactions.

Caption: Reactivity map showing the dual functionality of Ethyl 3-(aminomethyl)benzoate.

-

Amine Group Reactions : The primary amine is readily acylated by acid chlorides or anhydrides to form amides. It can also undergo alkylation or serve as a nucleophile in condensation reactions. This functionality is key for introducing the aminomethylbenzoyl moiety into larger molecules.[1]

-

Ester Group Reactions : The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo amidation with other amines or transesterification with other alcohols, providing further handles for modification.[1]

Spectroscopic Characterization

Structural elucidation is paramount for verifying the identity and purity of the synthesized compound. High-resolution NMR, IR spectroscopy, and mass spectrometry are the cornerstone techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of each proton and carbon atom.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum will show characteristic signals for each proton type. The ethyl ester group is identified by a quartet for the -CH₂- protons and a triplet for the -CH₃- protons. The aminomethyl group (-CH₂NH₂) typically shows a singlet for the benzylic protons, and the aromatic protons exhibit complex splitting patterns consistent with a 1,3-disubstituted ring.[1]

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a signal for each unique carbon. Key resonances include the carbonyl carbon of the ester (~166 ppm), the carbons of the ethyl group (~61 ppm for -CH₂- and ~14 ppm for -CH₃-), the benzylic carbon, and the distinct aromatic carbons (128-138 ppm).[1]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Multiplicity |

| Ester -CH₂- | ~4.3 | ~61 | Quartet (q) |

| Ester -CH₃ | ~1.3 | ~14 | Triplet (t) |

| Aminomethyl -CH₂- | ~3.9 | ~46 | Singlet (s) |

| Amine -NH₂ | ~1.6 (broad) | - | Singlet (s) |

| Aromatic C-H | ~7.3 - 8.0 | ~128 - 135 | Multiplets (m) |

| Aromatic C (ipso to Ester) | - | ~131 | - |

| Aromatic C (ipso to CH₂NH₂) | - | ~140 | - |

| Ester C=O | - | ~166 | - |

Note: These are predicted values based on typical shifts for similar functional groups. Actual experimental values may vary.[1][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

N-H Stretch : The primary amine group will typically show two bands in the region of 3300-3500 cm⁻¹.[1]

-

C=O Stretch : A strong absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.[1][8]

-

C-O Stretch : C-O stretching vibrations for the ester will appear in the 1300-1000 cm⁻¹ region.[1][8]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| N-H (Primary Amine) | Stretch | 3500 - 3300 | Medium (two bands) |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Ester) | Stretch | ~1720 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong |

Source: Data extrapolated from related compounds and general IR tables.[1][8][9]

Applications in Research and Drug Development

The unique structure of Ethyl 3-(aminomethyl)benzoate makes it a valuable intermediate in several fields.

-

Medicinal Chemistry : Its primary application is in medicinal chemistry, where the aminobenzoic acid scaffold is a crucial intermediate for creating heterocyclic systems like benzimidazoles, which are of significant pharmacological interest.[1] The ability to easily form amide bonds and other C-N linkages is fundamental in building potential drug candidates.[1][10]

-

Fragment-Based Drug Discovery (FBDD) : As a relatively small molecule with key functional groups, it fits the profile of a "fragment" that can be used in FBDD campaigns to identify initial hits against biological targets like GPCRs.[11]

-

Polymer Chemistry : The bifunctional nature of this compound allows it to act as an A-B type monomer. Through self-condensation, it can form polyamides, with the ester group influencing the polymer's physical properties such as solubility and providing a handle for post-polymerization modifications.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Handling : Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood to prevent inhalation.[6][12][13]

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[6][12]

-

First Aid :

Conclusion

Ethyl 3-(aminomethyl)benzoate is more than just a chemical intermediate; it is a versatile tool for molecular construction. Its dual reactivity, well-defined synthesis, and clear spectroscopic signatures make it an ideal building block for researchers in organic synthesis, medicinal chemistry, and materials science. Understanding its core properties and the causality behind its reactions and handling protocols, as detailed in this guide, empowers scientists to leverage its full potential in the creation of novel and complex molecules.

References

-

Ethyl 3-Amino-4-methylbenzoate | C10H13NO2 | CID 12607966 - PubChem. [Link]

-

Supplementary Information - Rsc.org. [Link]

-

SAFETY DATA SHEET - Fisher Scientific. [Link]

-

Benzoic acid, 3-amino-, ethyl ester - NIST WebBook. [Link]

-

ethyl 4-aminobenzoate - Organic Syntheses Procedure. [Link]

- WO 2013/150545 A2 - Google P

-

Ethyl 3-(cyanomethyl)benzoate | C11H11NO2 | CID 83311 - PubChem. [Link]

-

Ethyl 3-(aminomethyl)benzoate hydrochloride (C10H13NO2) - PubChem. [Link]

-

Ethyl 3-(aminomethyl)-2-methylbenzoate | C11H15NO2 | CID 20483644 - PubChem. [Link]

-

Benzoic acid, 3-amino-, ethyl ester - NIST WebBook. [Link]

-

Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - RSC Publishing. [Link]

-

Chemists Make Strides to Simplify Drug Design, Synthesis - Drug Discovery and Development. [Link]

-

Table of Characteristic IR Absorptions - University of Colorado Boulder. [Link]

-

IR Spectroscopy Tutorial: Esters - University of Colorado Boulder. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 91843-34-4: ethyl 3-(aminomethyl)benzoate hydrochloride [cymitquimica.com]

- 3. 115868-92-3|Ethyl 3-(aminomethyl)benzoate|BLD Pharm [bldpharm.com]

- 4. Ethyl 3-aminobenzoate CAS#: 582-33-2 [m.chemicalbook.com]

- 5. Ethyl 3-aminobenzoate | 582-33-2 [chemicalbook.com]

- 6. Ethyl 3-aminobenzoate - Safety Data Sheet [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.fr [fishersci.fr]

Purity Analysis of Ethyl 3-(aminomethyl)benzoate: An Orthogonal Analytical Strategy

Executive Summary

Ethyl 3-(aminomethyl)benzoate is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, particularly in the synthesis of novel therapeutic agents and active pharmaceutical ingredients (APIs) [1]. Due to its unique structure—featuring an electrophilic ethyl ester and a nucleophilic primary amine—the molecule is inherently reactive. Accurate purity analysis requires more than routine characterization; it demands an orthogonal approach that accounts for specific degradation pathways. This technical guide outlines a robust, self-validating analytical strategy combining Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for absolute mass fraction determination.

Chemical Profiling & Degradation Mechanics

Before designing an analytical method, one must understand the molecule's specific vulnerabilities to ensure the testing protocols are actively screening for the correct degradation products. Ethyl 3-(aminomethyl)benzoate is almost universally synthesized, stored, and analyzed as a hydrochloride salt (CAS 91843-34-4) rather than a free base.

The Causality of Salt Formulation

The free base form is fundamentally unstable for long-term storage due to autolytic degradation. The nucleophilic primary amine of one molecule can attack the electrophilic ester carbonyl of an adjacent molecule, resulting in an intermolecular amidation reaction that forms covalent dimers and oligomers. By converting the compound to its hydrochloride salt, the amine is protonated (

In addition to amidation, the ester linkage is susceptible to environmental hydrolysis, yielding 3-(aminomethyl)benzoic acid. Understanding these specific mechanisms is the foundation of our targeted analytical strategy.

Fig 1. Primary chemical degradation pathways of the free base form.

Orthogonal Analytical Strategy

A single analytical technique is rarely sufficient to guarantee the absolute purity of a reactive intermediate. Our methodology leverages two distinct mechanisms of measurement to create a self-validating data package.

-

RP-HPLC-UV/MS : Driven by partition coefficients. It excels at separating the main product from trace-level structural analogs (isomers) and degradation products (hydrolysis/dimers) [2].

-

qNMR Spectroscopy : Driven by nuclear physics. It measures the absolute concentration of the analyte against an unrelated internal standard, bypassing the need for a chemically identical reference standard [3].

Fig 2. Orthogonal analytical workflow combining RP-HPLC and qNMR.

Step-by-Step Methodologies

Protocol A: RP-HPLC-UV/MS (Relative Purity & Impurity Profiling)

The Causality of Method Design: Amino esters possess a highly basic primary amine (pKa ~9.0). If analyzed at neutral pH, the amine is partially ionized, causing severe peak tailing and retention time drift due to secondary cation-exchange interactions with unreacted silanol groups on the silica stationary phase. By utilizing a strong acidic mobile phase (0.1% Formic Acid, pH ~2.7), the amine is fully protonated. This masks surface silanols and locks the analyte into a single ionic state, guaranteeing sharp, symmetrical peaks.

Step-by-Step Workflow:

-

System Preparation : Install a high-efficiency C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) capable of handling highly polar analytes.

-

Mobile Phase :

-

Channel A: 100% Milli-Q Water with 0.1% Formic acid (

). -

Channel B: 100% Acetonitrile with 0.1% Formic acid (

).

-

-

Sample Preparation : Dissolve the Ethyl 3-(aminomethyl)benzoate hydrochloride sample in Diluent (90:10 Water:Acetonitrile) to a final concentration of 1.0 mg/mL. Note: Avoid pure organic solvents to prevent sample precipitation of the salt.

-

Self-Validating System Suitability Test (SST) : Inject the standard preparation six times. The system is only validated if the relative standard deviation (RSD) of the peak area is

, and the peak tailing factor ( -

Gradient Execution : Run a linear gradient from 5% B to 95% B over 12 minutes at 0.4 mL/min. Monitor UV absorbance at 254 nm (characteristic of the benzoate aromatic ring) and configure the MS in positive Electrospray Ionization (ESI+) mode to capture the

ion at

Protocol B: Quantitative NMR (Absolute Purity)

The Causality of Method Design: Traditional external standard calibration assumes the reference standard itself is 100% pure—a risky assumption in early-stage R&D. qNMR bypasses this by adding a structurally unrelated, highly pure internal standard (IS) directly into the sample tube[4]. Because the area of an NMR peak is strictly proportional to the number of nuclei generating it, absolute mass fraction can be calculated from fundamental physical constants. To ensure this mathematical proportionality remains inviolable, the relaxation delay (

Step-by-Step Workflow:

-

Standard Selection : Utilize TraceCERT® Maleic Acid (NIST-traceable, purity

) as the Internal Standard. Its singlet resonance (~6.3 ppm) does not overlap with the aromatic (7.4–8.0 ppm) or aliphatic (1.3, 3.9, 4.3 ppm) signals of the analyte. -

Gravimetric Preparation (Critical Step) : Using a microbalance (readability 0.001 mg), carefully co-weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic Acid into the same vial. Record exact masses.

-

Dissolution : Add 0.8 mL of Deuterated Dimethyl Sulfoxide (DMSO-

) containing 0.01% TMS. Transfer to a high-quality 5 mm NMR tube. -

Data Acquisition : Perform an inversion-recovery experiment to determine the maximum longitudinal relaxation time (

) for the analyte and standard. Set the -

Processing & Validation : Phase and baseline-correct the spectrum. Verify that the

ratio of the integrated peaks is

Quantitative Data Presentation & Interpretation

The following tables summarize the expected data outputs generated by the protocols above.

Table 1: HPLC Impurity Profiling Summary

Data demonstrates the expected elution order and ionization behavior using the RP-HPLC protocol.

| Analyte / Impurity | Relative Retention Time (RRT) | Observed ESI+ ( | Causality / Origin |

| 3-(aminomethyl)benzoic acid | 0.45 | 152.1 | Ester hydrolysis product (moisture exposure) |

| Ethyl 3-(aminomethyl)benzoate | 1.00 | 180.1 | Main Analyte (Target) |

| Ethyl 2-(aminomethyl)benzoate | 1.08 | 180.1 | Positional isomer from starting material |

| Amide Dimer | 1.65 | 341.2 | Self-condensation of free base |

Table 2: qNMR Mass Balance Parameters and Purity Calculation

Data represents a typical quantitative assessment using Maleic Acid as the Internal Standard.

| Parameter | Analyte: Ethyl 3-(aminomethyl)benzoate | Internal Standard: Maleic Acid |

| Gravimetric Mass ( | 15.234 mg | 5.012 mg |

| Molecular Weight (MW) | 215.68 g/mol (as HCl salt) | 116.07 g/mol |

| Selected | 4.09 ppm (Singlet, | 6.26 ppm (Singlet, |

| Number of Protons ( | 2 | 2 |

| Integration Area ( | 1.000 (Normalized) | 0.604 |

| Standard Purity ( | - | 99.95% |

| Calculated Purity ( | 98.7% ( | - |

Calculation Formula utilized:

By cross-referencing the >98% absolute mass fraction derived from qNMR with the absence of major dimeric or hydrolytic impurities in the HPLC trace, scientists can issue a scientifically rigorous, self-validated Certificate of Analysis.

References

-

SIELC Technologies. (n.d.). Separation of Benzoic acid, amino-, ester on Newcrom R1 HPLC column | SIELC Technologies. Retrieved from [Link]

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) - Emery Pharma. Retrieved from[Link]

-

ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from[Link]

Biological Activity Screening of Ethyl 3-(aminomethyl)benzoate Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry and drug discovery, Ethyl 3-(aminomethyl)benzoate has emerged as a privileged, versatile small-molecule scaffold[1]. As an application scientist, the decision to utilize this specific building block is rooted in its highly tunable, dual-functional geometry.

The molecule is defined by two critical functional groups separated by a rigid aromatic spacer:

-

The Benzylic Primary Amine: The methylene bridge (–CH₂–) insulates the amine’s nitrogen lone pair from the electron-withdrawing delocalization of the phenyl ring. This isolation maintains high aliphatic-like nucleophilicity (pKa ~9.5), enabling rapid, high-yield derivatizations such as nucleophilic acyl substitutions, reductive aminations, and Michael additions[1][2][3].

-

The Ethyl Ester Moiety: Rather than utilizing the free carboxylic acid, the ethyl ester acts as an optimal lipophilic masking group. During in vitro and cell-based biological screenings, the ester significantly enhances cell membrane permeability (elevating the

). Once intracellular or in vivo, ubiquitous non-specific carboxylesterases rapidly hydrolyze the benzoate ester to reveal the active carboxylate pharmacophore, ensuring predictable metabolic and excretion pathways[3][4].

These properties have driven the extensive use of aminomethylbenzoate derivatives in screening campaigns ranging from LXR/PPAR dual agonists for Alzheimer's disease[2] to the synthesis of functional lipidoids (e.g., MO12) for targeted lipid nanoparticles (LNPs) in rheumatoid arthritis therapy[3].

Chemical Derivatization Workflows

To evaluate biological activity, researchers must first establish a robust high-throughput library of derivatives. Below are two field-proven synthetic pathways that leverage the reactivity of the benzylic amine.

Figure 1: Chemical derivatization pathways of Ethyl 3-(aminomethyl)benzoate.

Protocol A: High-Throughput Reductive Amination (LXR/PPAR Agonist Library)

Causality: Reductive amination allows for the rapid exploration of the steric and electronic space around the amine. We utilize 1,2-dichloroethane (DCE) in the first step because its slightly polar but non-nucleophilic nature stabilizes the imine intermediate without prematurely quenching the reaction[2].

-

Imine Formation: Dissolve Ethyl 3-(aminomethyl)benzoate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 4 hours to ensure complete imine conversion.

-

Reduction: Cool the reaction to 0°C. Gradually add Sodium Borohydride (

) in Methanol (MeOH). Note: MeOH is critical here as it serves as a proton source and solubilizes the hydride, driving the reduction of the imine to the secondary amine[2]. -

Hydrolysis (Optional): If the free carboxylic acid is required for direct target-binding assays (bypassing cellular esterases), perform base-catalyzed hydrolysis using aqueous NaOH in MeOH, followed by acidic workup (pH ~4) to precipitate the product[2].

Protocol B: Epoxide Ring-Opening for Lipidoid Assembly

Causality: Benzylic amines undergo rapid, single-step ring-opening of terminal epoxides without the need for complex catalysts or protecting groups. This atom-economical Michael addition enables the solvent-free or ethanol-based synthesis of lipidoids necessary for LNP library generation[1][3][4].

-

Addition: Combine the benzoate derivative with an aliphatic epoxide (e.g., 1,2-epoxydodecane) in a 1:2 molar ratio in the presence of triethylamine[3].

-

Heating: Stir at 80°C for 48 hours. The secondary/tertiary amine lipidoids form natively.

-

Purification: The crude mixture can often be used directly in high-throughput screening or purified via standard silica gel chromatography[3].

Biological Screening Funnel

Once the compound library is generated, the biological screening must follow a strictly validated hierarchy. This prevents false positives and ensures that molecules possess both the desired mechanism of action and the necessary ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Figure 2: Sequential biological screening funnel for generated derivatives.

Phase 1: Target Binding & Enzymatic Assays

For derivatives designed as enzyme inhibitors or receptor agonists (e.g., LXR/PPAR dual agonists), we implement a Gal4-luciferase reporter assay.

-

Procedure: HEK293T cells are transiently transfected with a Gal4-receptor fusion construct and a luciferase reporter plasmid. After 24 hours, cells are treated with serial dilutions of the synthesized aminomethylbenzoate derivatives.

-

Validation: Luminescence is quantified to determine

or

Phase 2: Phenotypic & Inflammatory Cell Models

For anti-inflammatory screening—specifically utilizing benzoate-derived lipidoids to deliver therapeutics like miR-709-z—cell-based efficacy is paramount[3].

-

Procedure: Seed RAW 264.7 macrophages. Induce a pro-inflammatory classical (M1) phenotype using Lipopolysaccharide (LPS).

-

Treatment: Introduce the test compounds (or compound-loaded LNPs).

-

Validation: Measure the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-

(TNF-

Phase 3: Formulation & In Vivo Application (LNP Case Study)

If the derivative is a structural excipient (like the MO12 lipidoid), it is evaluated for its delivery capability in in vivo models, such as Collagen-Induced Arthritis (CIA) mice[3][4].

-

Procedure: Formulate LNPs by mixing the synthesized lipidoid, cholesterol, DOPE, and PEG-lipid via microfluidic mixing. Causality: Microfluidic mixing induces rapid, chaotic advection, ensuring uniform nanoprecipitation. This yields a low polydispersity index (PDI), which is an absolute requirement for reproducible cellular endocytosis[3].

-

Readout: Monitor macroscopic clinical scoring, hind paw thickness, and histological joint assessments over a 21-day timeline[4].

Quantitative Structure-Activity Relationship (SAR)

Comparing derivative structure against biological activity allows scientists to optimize the pharmacophore. The table below represents a synthesized summary of biological screening data typical for structural variants generated from the Ethyl 3-(aminomethyl)benzoate core.

| Compound ID | Core Scaffold Modification | PPAR | cLogP | Cellular Toxicity | Primary Status |

| AMB-01 | Unmodified Ethyl 3-(aminomethyl)benzoate | > 100 | 1.85 | > 500 | Inactive building block |

| AMB-02 | Biphenyl reductive amination (Secondary Amine) | 0.42 | 4.12 | 150 | Lead Agonist Candidate |

| AMB-03 | Free Carboxylic acid (Hydrolyzed AMB-02) | 0.08 | 2.05 | N/A (Cell Impermeable) | In Vitro active, In Vivo inactive |

| MO12-Analog | Epoxide ring-opened tertiary amine (Lipidoid) | N/A | 7.80 | > 300 | Superior LNP Delivery Vector |

Data Insight: Notice that hydrolyzing the ester (AMB-03) significantly improves the in vitro binding affinity (

References

- Benchchem. "Ethyl 3-(Aminomethyl)

- Auburn University. "Design and development of novel selective LXR/PPAR dual agonists for Alzheimer's." Auburn.edu.

- ACS Applied Materials & Interfaces.

Sources

Methodological & Application

N-acylation of Ethyl 3-(aminomethyl)benzoate reaction conditions

An Application Guide to the N-Acylation of Ethyl 3-(aminomethyl)benzoate: Protocols and Mechanistic Insights

Abstract: The N-acylation of primary amines is a cornerstone transformation in modern organic synthesis, critical for the construction of the amide bonds that define peptides, pharmaceuticals, and advanced materials. Ethyl 3-(aminomethyl)benzoate is a particularly valuable bifunctional building block, featuring a reactive primary amine and an ethyl ester on a benzene scaffold, making it a sought-after intermediate in drug discovery.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acylation of ethyl 3-(aminomethyl)benzoate. We delve into the underlying reaction mechanisms, compare various reaction conditions, offer a detailed, field-proven experimental protocol, and provide a troubleshooting guide to navigate common synthetic challenges.

The N-acylation of ethyl 3-(aminomethyl)benzoate proceeds via a nucleophilic acyl substitution mechanism.[2][3] This reaction is fundamental to forming a stable amide linkage. The process can be dissected into a few key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride).[4]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate.[3]

-

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group (e.g., a chloride ion).[4]

-

Proton Transfer: An acid-base reaction occurs where a base neutralizes the protonated amide, regenerating a neutral product and driving the reaction to completion. The presence of a base is crucial, as it prevents the acidic byproduct (e.g., HCl) from protonating the starting amine, which would render it non-nucleophilic.[5][6]

Caption: Figure 1: Mechanism of N-Acylation

A Comparative Overview of Reaction Conditions

The success of an N-acylation reaction is highly dependent on the choice of reagents and conditions. The reactivity of the acylating agent is a primary consideration, influencing the required reaction parameters and potential for side reactions.[7]

| Parameter | Acyl Chlorides / Anhydrides | Carboxylic Acids + Coupling Agents | N-Acylbenzotriazoles |

| Reactivity | High | Moderate to High (tunable) | Moderate |

| Typical Base | Organic (Et₃N, Pyridine)[7][8] or Inorganic (NaOH, K₂CO₃)[2][9] | Organic (DIPEA, Et₃N) | Often not required, or mild base |

| Solvent | Anhydrous aprotic (DCM, THF)[8][9] or Biphasic (Water/DCM)[3] | Anhydrous aprotic (DCM, DMF, ACN) | Various, including water[10][11] |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature to mild heat |

| Key Features | Rapid and high-yielding; generates HCl byproduct. The Schotten-Baumann condition is a classic method.[2][12] | Highly versatile, suitable for sensitive substrates; avoids harsh reagents. Common coupling agents include DCC, EDCI, HATU, and PyBOP.[13][14][15] | Stable, crystalline reagents; reactions are often clean with simple workups.[16] |

| Considerations | Moisture sensitive; can be too reactive for complex molecules. | Coupling agents can be expensive; byproducts (e.g., DCU) may require removal.[14] | Requires pre-synthesis of the acylating agent. |

Field-Proven Experimental Protocol: Synthesis of Ethyl 3-(Benzamidomethyl)benzoate

This protocol details a standard and reliable procedure for the N-acylation of ethyl 3-(aminomethyl)benzoate using benzoyl chloride, a representative acyl chloride.

Materials and Reagents

-

Ethyl 3-(aminomethyl)benzoate (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (Et₃N) (1.2 eq)[8]

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add ethyl 3-(aminomethyl)benzoate (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the acyl chloride.[6]

-

Acyl Chloride Addition: Dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Work-up & Quenching: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[6]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Caption: Figure 2: Experimental Workflow for N-Acylation

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive/degraded acyl chloride (hydrolyzed by moisture).2. Insufficient base, leading to protonation of the starting amine.3. Incomplete reaction. | 1. Use freshly opened or distilled acyl chloride; ensure anhydrous conditions.2. Ensure at least one equivalent of base is used to scavenge HCl.3. Increase reaction time or gently warm the mixture; confirm starting material consumption by TLC. |

| Multiple Products on TLC | 1. The starting amine is impure.2. Side reactions, such as hydrolysis of the ethyl ester under harsh basic conditions (unlikely with Et₃N).3. Formation of a diacylated byproduct (unlikely with a secondary amide product). | 1. Check the purity of the starting ethyl 3-(aminomethyl)benzoate.2. Use a non-nucleophilic organic base like Et₃N or DIPEA instead of aqueous NaOH if ester hydrolysis is suspected.3. Ensure slow, controlled addition of the acylating agent at low temperature. |

| Difficult Purification | 1. Triethylamine hydrochloride salt co-eluting with the product.2. Product is insoluble and precipitates from the reaction mixture. | 1. Perform the recommended aqueous work-up steps thoroughly to remove water-soluble salts before chromatography.[6]2. If the product precipitates, it can often be isolated by filtration and washed with a non-polar solvent (like cold ether or hexanes) to remove impurities. |

Characterization of the Final Product

To confirm the identity and purity of the synthesized N-acylated ethyl 3-(aminomethyl)benzoate derivative, a combination of standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the amide N-H proton (typically a triplet), the methylene protons adjacent to the nitrogen (a doublet), and signals corresponding to the aromatic rings and the ethyl ester group. ¹³C NMR will confirm the presence of the new amide carbonyl carbon.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful acylation.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be ≥95% for use in further applications.[17]

References

- Schotten–Baumann reaction. (n.d.). Grokipedia.

- Chemistry Schotten Baumann Reaction. (n.d.). SATHEE CUET.

- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.

- Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols - Wikidot.

- Acylation Mechanism. (2026, February 24). A Level Chemistry Revision Notes - Save My Exams.

- Schotten–Baumann reaction. (2020, August 1). LS College.

- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.

- Ethyl 3-(Aminomethyl)benzoate. (n.d.). Benchchem.

- A Comparative Guide to N-Acylation Agents for Primary Amines. (n.d.). Benchchem.

- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020, April 23). Semantic Scholar.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.

- Coupling Reagents. (n.d.). AAPPTEC - Peptides.

- N-Acylation in combinatorial chemistry. (n.d.). Arkivoc.

- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.

- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC.

- Application Notes and Protocols: Synthesis and Exploration of Novel Derivatives from Methyl 3-(2-aminophenoxy)benzoate for Drug. (n.d.). Benchchem.

- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020, May 28). MDPI.

- N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar.

- Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride. (n.d.). Benchchem.

- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. (2022, February 7). eScholarship.

Sources

- 1. Ethyl 3-(Aminomethyl)benzoate [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 4. savemyexams.com [savemyexams.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. hepatochem.com [hepatochem.com]

- 14. peptide.com [peptide.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Amide synthesis by acylation [organic-chemistry.org]

- 17. escholarship.org [escholarship.org]

Application Notes: Integration of Ethyl 3-(aminomethyl)benzoate in Solid-Phase Peptide Synthesis and Peptidomimetics

Executive Summary

The structural rigidification of peptides and the improvement of their pharmacokinetic properties remain central challenges in modern drug development. Ethyl 3-(aminomethyl)benzoate has emerged as a highly versatile unnatural building block in Solid-Phase Peptide Synthesis (SPPS) and peptidomimetics[1]. Featuring a primary amine and an ethyl ester on a meta-substituted aromatic ring, this compound serves a dual purpose: it acts as a rigid, shape-inducing conformational spacer[2], and it functions as a lipophilic "prodrug" moiety that enhances cellular penetration before undergoing intracellular enzymatic hydrolysis[3].

This technical note provides a comprehensive rationale and validated protocols for incorporating Ethyl 3-(aminomethyl)benzoate into peptide sequences, specifically focusing on on-resin side-chain or C-terminal amidation strategies.

Physicochemical Profiling & Structural Causality

Before integrating a non-canonical building block, it is vital to understand the physicochemical parameters that dictate its behavior during synthesis and biological evaluation.

Compound Specifications

| Parameter | Value / Characteristic |

| Chemical Name | Ethyl 3-(aminomethyl)benzoate hydrochloride |

| CAS Number | 91843-34-4 (HCl salt) |

| Molecular Weight | 215.68 g/mol (HCl salt) / 179.22 g/mol (Free base) |

| Formula | C10H14ClNO2 |

| Primary Utility in SPPS | Aromatic spacer, beta-turn mimic, carrier-linked prodrug ester |

| Chemical Stability | Stable to Piperidine (Fmoc-removal) and TFA (global cleavage) |

The Mechanistic Rationale (Expertise & Causality)

Standard flexible aliphatic linkers (e.g., aminohexanoic acid) often result in entropic penalties during target binding. Replacing these with 3-(aminomethyl)benzoic acid (Amb) derivatives introduces a rigid geometry that effectively mimics a folded beta-turn conformation. In studies regarding p21ras farnesyltransferase (FTase) inhibitors, substitution with a meta-aminomethyl spacer effectively coordinated the precise distance required between catalytic thiol and carboxylate groups, vastly outperforming para-substituted variants[4].

Furthermore, utilizing the ethyl ester form (Ethyl 3-(aminomethyl)benzoate) rather than the free acid provides a distinct pharmacokinetic advantage. Peptides are notoriously hydrophilic and struggle to cross the blood-brain barrier (BBB) or cellular membranes. The ethyl ester masks the polar carboxylic acid, generating a cell-permeable carrier-linked prodrug. Once localized in the cytosolic environment, ubiquitous intracellular esterases hydrolyze the ethyl ester to reveal the active acidic pharmacophore[5]. In multi-target drug design, such as enkephalin-melanocortin hybrid peptides for neuropathic pain, such rigid spacers have proven critical for dual-receptor alignment[6].

Experimental Methodologies

Protocol A: On-Resin Side-Chain Amidation

Unlike standard amino acids that bring a free carboxyl to react with the N-terminus, Ethyl 3-(aminomethyl)benzoate provides the amine nucleophile. It is typically coupled to a side-chain carboxylic acid (e.g., Glutamic or Aspartic acid) on the resin.

Self-Validation Checkpoint: Since an amine is being added to the resin-bound carboxyl, standard colorimetric amine tests (like the Kaiser test) cannot be used to monitor the disappearance of the starting material. To ensure trustworthiness, this protocol incorporates a micro-cleavage LC-MS validation step.

Materials

-

Orthogonally protected resin-bound peptide (e.g., containing Glu(OAllyl)).

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and Phenylsilane (PhSiH3).

-

PyBOP, HOBt, and N,N-Diisopropylethylamine (DIPEA).

-

Ethyl 3-(aminomethyl)benzoate hydrochloride[1].

-

Dimethylformamide (DMF) and Dichloromethane (DCM).

Step-by-Step Procedure

-

Orthogonal Deprotection : Treat the resin with Pd(PPh3)4 (0.1 eq) and PhSiH3 (10 eq) in DCM for 2 × 30 minutes under argon to selectively remove the allyl protecting group from the Glu/Asp side chain.

-

Washing : Wash the resin extensively with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove residual Pd), and neat DMF.

-

Pre-Activation : To the resin, add a solution of PyBOP (3 eq) and HOBt (3 eq) in a minimal volume of DMF. Add DIPEA (6 eq) and agitate for 3 minutes to activate the free carboxylic acid. (Note: 6 eq of DIPEA is required to both drive the activation and neutralize the hydrochloride salt of the incoming amine).

-

Nucleophilic Coupling : Add Ethyl 3-(aminomethyl)benzoate hydrochloride (3 eq) to the reaction vessel. Agitate at room temperature for 3 to 4 hours.

-

Validation (Micro-cleavage) : Withdraw a few resin beads, wash with DCM, and treat with 100 µL of TFA/H2O (95:5) for 30 minutes. Evaporate the TFA, dissolve the residue in ACN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to the exact addition of the esterified spacer.

-

Post-Coupling Wash : Wash the bulk resin with DMF (x5) and DCM (x5), then dry under vacuum.

Protocol B: Global Cleavage & Prodrug Preservation

The integrity of the ethyl ester must be maintained during final cleavage to ensure the lipophilic properties are preserved for biological assays.

-

Cleavage Cocktail Preparation : Prepare a mixture of TFA / Triisopropylsilane (TIS) / H2O (95 : 2.5 : 2.5 v/v).

-

Resin Cleavage : Incubate the dried resin with the cleavage cocktail for 2 hours at room temperature. The ethyl ester of the meta-aminomethylbenzoate is fully stable against standard TFA-mediated acidic hydrolysis[2].

-

Precipitation & Recovery : Filter the resin and precipitate the filtrate into cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the peptide pellet twice more with cold ether.

-

Lyophilization : Dissolve the crude modified peptide in an appropriate aqueous/acetonitrile buffer and lyophilize.

Workflow Visualization

The sequence of chemical events from solid-phase activation to in vivo biological conversion is outlined in the logical diagram below.

Workflow for on-resin coupling of Ethyl 3-(aminomethyl)benzoate and in vivo prodrug activation.

References

1.[1] Ethyl 3-(Aminomethyl)benzoate - Benchchem. Benchchem. 2.[2] 10.15 Synthesis of Peptides Containing an Aromatic Spacer. Thieme Connect. 3.[5] Ethyl 3-(Aminomethyl)benzoate - Prodrug Strategies. Benchchem. 4.[4] Design and structural requirements of potent peptidomimetic inhibitors of p21ras farnesyltransferase. PubMed / NIH. 5.[3] Design and development of novel selective LXR/PPAR dual agonists for Alzheimer's. Auburn University. 6.[6] Articles Hybrid peptidomimetics for the use in neuropathic pain. 5z.com.

Sources

- 1. Ethyl 3-(Aminomethyl)benzoate [benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. etd.auburn.edu [etd.auburn.edu]

- 4. Design and structural requirements of potent peptidomimetic inhibitors of p21ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 5z.com [5z.com]

Coupling reactions involving the aminomethyl group of Ethyl 3-(aminomethyl)benzoate

An In-Depth Guide to the Synthetic Utility of Ethyl 3-(aminomethyl)benzoate

Introduction: A Versatile Scaffold for Chemical Innovation

Ethyl 3-(aminomethyl)benzoate is a highly valuable and versatile building block in the fields of organic synthesis, medicinal chemistry, and materials science.[1] Its structure is uniquely bifunctional, featuring a primary aminomethyl group and an ethyl ester attached to a central benzene ring. This arrangement provides two distinct points for chemical modification, allowing for the strategic construction of complex molecular architectures.[1][2] The aminomethyl group, in particular, serves as a key handle for a wide array of coupling reactions, enabling the introduction of diverse functionalities and the synthesis of novel compounds with potential therapeutic or material applications.[1]

This guide, designed for researchers, scientists, and drug development professionals, provides detailed application notes and protocols for the most critical coupling reactions involving the aminomethyl group of Ethyl 3-(aminomethyl)benzoate. We will delve into the mechanistic underpinnings, offer field-proven protocols, and explain the causality behind experimental choices for three cornerstone transformations: Amide Bond Formation, Reductive Amination, and Palladium-Catalyzed N-Arylation.

Amide Bond Formation: Forging the Peptide Linkage

The formation of an amide bond is arguably the most frequent and fundamental reaction in medicinal chemistry, forming the backbone of peptides and appearing in a vast number of top-selling pharmaceuticals.[3][4] The primary amine of Ethyl 3-(aminomethyl)benzoate is an excellent nucleophile for this transformation, readily reacting with activated carboxylic acids to form stable amide linkages.

Mechanistic Rationale

The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, the reaction requires a "coupling reagent" to activate the carboxylic acid.[4] This is a two-step process that can occur in a single pot:

-

Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides like DCC or EDC) or an active ester (with uronium/aminium reagents like HATU).[3][5]

-

Nucleophilic Attack: The aminomethyl group of Ethyl 3-(aminomethyl)benzoate attacks the activated carbonyl carbon, displacing the activating group and forming the tetrahedral intermediate, which then collapses to yield the final amide product.

Uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often preferred for their high efficiency, fast reaction times, and ability to suppress side reactions and racemization.[3][6] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is included to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.[3]

Caption: Workflow for HATU-mediated amide bond formation.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with Ethyl 3-(aminomethyl)benzoate.

Materials:

-

Ethyl 3-(aminomethyl)benzoate (1.0 eq)

-

Carboxylic Acid (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq).

-

Dissolve the acid in anhydrous DMF (to make a ~0.2 M solution).

-

Add Ethyl 3-(aminomethyl)benzoate (1.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Add DIPEA (2.5 eq) to the reaction mixture, followed by the portion-wise addition of HATU (1.2 eq). Causality Note: Adding the coupling reagent last ensures the amine is present to immediately react with the activated acid, minimizing potential side reactions of the active ester.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

| Carboxylic Acid Type | Reagent Equivalents | Typical Time | Expected Yield |

| Aliphatic | As above | 1-3 h | 85-95% |

| Aromatic (electron-neutral) | As above | 2-4 h | 80-90% |

| Aromatic (electron-poor) | As above | 2-4 h | 75-85% |

| Sterically Hindered | Increase HATU/DIPEA to 1.5/3.0 eq | 4-12 h | 50-75% |

Reductive Amination: Building Secondary Amines

Reductive amination is a robust and widely used method for synthesizing secondary and tertiary amines.[7] It involves the reaction of the aminomethyl group with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ by a selective reducing agent to furnish the C-N bond.[8][9]

Mechanistic Rationale

The reaction proceeds in two distinct mechanistic steps that are typically performed in a single pot:

-

Imine Formation: The primary amine attacks the carbonyl carbon of the aldehyde or ketone, leading to a carbinolamine intermediate. This intermediate then dehydrates, often under mild acidic catalysis, to form a Schiff base or imine.

-

Reduction: A hydride reducing agent, added to the same pot, reduces the C=N double bond of the imine to a C-N single bond.[9]

For one-pot reactions, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the iminium ion intermediate as it forms.[9] This selectivity prevents unwanted reduction of the carbonyl starting material and drives the reaction towards the desired amine product.[9]

Caption: Mechanism of one-pot reductive amination.

Experimental Protocol: One-Pot Reductive Amination

This protocol provides a general method for the N-alkylation of Ethyl 3-(aminomethyl)benzoate with an aldehyde.

Materials:

-

Ethyl 3-(aminomethyl)benzoate (1.0 eq)

-

Aldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, 0.1 eq)

Procedure:

-

In a round-bottom flask, dissolve Ethyl 3-(aminomethyl)benzoate (1.0 eq) and the aldehyde (1.2 eq) in anhydrous DCM or DCE (~0.2 M).

-

Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. Causality Note: For less reactive ketones, adding a catalytic amount of acetic acid can accelerate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Caution: The reaction may gently effervesce.

-

Stir the reaction at room temperature for 3-12 hours. Monitor progress by TLC or LC-MS.

-

Once complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Carbonyl Type | Reagent Equivalents | Typical Time | Expected Yield |

| Aliphatic Aldehyde | As above | 2-4 h | 80-95% |

| Aromatic Aldehyde | As above | 3-6 h | 75-90% |

| Aliphatic Ketone | Increase NaBH(OAc)₃ to 2.0 eq | 6-18 h | 60-80% |

| Aromatic Ketone | Increase NaBH(OAc)₃ to 2.0 eq | 12-24 h | 50-75% |

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative palladium-catalyzed cross-coupling reaction that forges a bond between an amine and an aryl halide or pseudohalide (e.g., triflate, mesylate).[10] This reaction has revolutionized the synthesis of arylamines, offering broad substrate scope and functional group tolerance under relatively mild conditions, replacing harsher classical methods.[10]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving Pd(0) and Pd(II) intermediates.[10][11]

-

Oxidative Addition: A coordinatively unsaturated Pd(0) species inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.[11]

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[11]

The success of this reaction is critically dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, XPhos, SPhos) are essential as they promote the key reductive elimination step, prevent catalyst decomposition, and enhance overall catalytic activity.[12][13]

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation with an Aryl Bromide

This protocol outlines a general procedure for the Buchwald-Hartwig amination of Ethyl 3-(aminomethyl)benzoate. Note: This reaction is highly sensitive to air and moisture; all steps must be performed under an inert atmosphere using anhydrous solvents.

Materials:

-

Ethyl 3-(aminomethyl)benzoate (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

-

Biarylphosphine Ligand (e.g., BrettPhos, 2-5 mol%)

-

Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox or using Schlenk technique, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., NaOt-Bu) to an oven-dried reaction vessel.

-

Add the aryl bromide (1.0 eq) and Ethyl 3-(aminomethyl)benzoate (1.2 eq) to the vessel.

-

Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

-

Add anhydrous, degassed toluene or dioxane via syringe.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by LC-MS. Causality Note: The higher temperature is required to facilitate the oxidative addition and reductive elimination steps.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

| Aryl Electrophile | Catalyst System (Pd/Ligand) | Base | Temp (°C) | Expected Yield |

| Aryl Bromide | Pd(OAc)₂ / BrettPhos | NaOt-Bu | 100 | 70-90% |

| Aryl Chloride | Pd(OAc)₂ / BrettPhos | NaOt-Bu | 110 | 65-85% |

| Aryl Mesylate | Pd(OAc)₂ / BrettPhos | K₃PO₄ | 110 | 60-80%[12] |

| Heteroaryl Bromide | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 90 | 60-85% |

Other Notable Coupling Methodologies

The reactivity of the aminomethyl group extends beyond these three core transformations, enabling its participation in more complex and powerful synthetic strategies.

-

Ugi Four-Component Reaction (Ugi-4CR): This remarkable reaction combines an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide in a single step to produce a bis-amide product.[14][15] Ethyl 3-(aminomethyl)benzoate can serve as the amine component, allowing for the rapid generation of highly complex and diverse molecular libraries from simple, readily available starting materials.[16][17] The reaction is typically exothermic and proceeds quickly in polar solvents like methanol.[14][15]

-

Pictet-Spengler Reaction: While classically performed with β-arylethylamines, the fundamental steps of the Pictet-Spengler reaction—imine formation with an aldehyde followed by intramolecular electrophilic cyclization—offer a potential pathway for derivatives of Ethyl 3-(aminomethyl)benzoate.[18][19][20] If the molecule is further elaborated to contain an activated aromatic ring positioned appropriately relative to the aminomethyl group, this reaction could be employed to construct novel polycyclic heterocyclic systems.[21][22]

Conclusion

The aminomethyl group of Ethyl 3-(aminomethyl)benzoate is a powerful and versatile functional handle that provides access to a vast chemical space. Through fundamental transformations such as amide bond formation, reductive amination, and Buchwald-Hartwig N-arylation, researchers can systematically and efficiently synthesize a diverse array of complex molecules. The robust and well-established protocols for these reactions make Ethyl 3-(aminomethyl)benzoate an indispensable tool for professionals in drug discovery, agrochemicals, and materials science, empowering the development of the next generation of functional molecules.

References

- Ethyl 3-(Aminomethyl)

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (URL: [Link])

-

A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC. (URL: [Link])

-

Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

-

The palladium-catalyzed synthesis of organic amines - DSpace@MIT. (URL: [Link])

-

Ugi reaction - Wikipedia. (URL: [Link])

-

Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. (URL: [Link])

-

Application Note – Reductive Amination. (URL: [Link])

-

Buchwald-Hartwig Amination Explained | Master C–N Bond Formation in Organic Synthesis - YouTube. (URL: [Link])

-

The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])

-

Ugi reaction - wikidoc. (URL: [Link])

-

ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. (URL: [Link])

-

Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. (URL: [Link])

-

Pictet–Spengler reaction in the synthesis of condensed benzodiazepines: synthesis of 11-hetaryl derivatives of 11,12-dihydroquinazolino[3,2-c][3][10]benzodiazepin-14(6H)-ones | Request PDF - ResearchGate. (URL: [Link])

-

The Pictet-Spengler Reaction Updates Its Habits - PMC. (URL: [Link])

-

The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - arkat usa. (URL: [Link])

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

-

Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. (URL: [Link])

-

Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (URL: [Link])

-

Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. (URL: [Link])

-

Ugi Multicomponent Reaction - Organic Syntheses Procedure. (URL: [Link])

-

Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

-

Ugi Four-Component Reactions Using Alternative Reactants - PMC. (URL: [Link])

-

Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (URL: [Link])

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (URL: [Link])

-

Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 91843-34-4: ethyl 3-(aminomethyl)benzoate hydrochloride [cymitquimica.com]

- 3. growingscience.com [growingscience.com]

- 4. hepatochem.com [hepatochem.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Ugi reaction - Wikipedia [en.wikipedia.org]

- 15. Ugi reaction - wikidoc [wikidoc.org]

- 16. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. arkat-usa.org [arkat-usa.org]

- 20. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 3-(aminomethyl)benzoate in the synthesis of pharmaceutical intermediates

Application Note & Protocol Guide

Topic: Ethyl 3-(aminomethyl)benzoate: A Versatile Scaffold for the Synthesis of Amide-Based Pharmaceutical Intermediates

Abstract This document provides a detailed guide on the application of Ethyl 3-(aminomethyl)benzoate as a pivotal starting material in the synthesis of pharmaceutical intermediates. We delve into the strategic importance of its bifunctional nature, offering both a nucleophilic amine and an ester moiety for selective chemical modifications.[1] The primary focus is on the acylation of the primary amine, a fundamental transformation for creating amide bonds that are ubiquitous in active pharmaceutical ingredients (APIs). A comprehensive, step-by-step protocol for the synthesis of N-(3-(ethoxycarbonyl)benzyl)acetamide is provided, complete with mechanistic insights, process workflow visualization, and expected analytical data. This guide is intended for researchers and scientists in medicinal chemistry and drug development, providing both the theoretical foundation and practical steps for leveraging this versatile building block.

Introduction: The Strategic Value of Ethyl 3-(aminomethyl)benzoate

Ethyl 3-(aminomethyl)benzoate is a highly valuable building block in modern organic and medicinal chemistry.[1] Its structure, featuring a benzene ring substituted with an aminomethyl group and an ethyl ester group at the meta-position, offers significant synthetic advantages. These two distinct functional groups can be manipulated selectively, allowing chemists to introduce the aminomethylbenzoyl scaffold into more complex molecular architectures.[1]

The primary amine serves as a potent nucleophile or base, readily participating in reactions such as acylation, alkylation, and reductive amination.[1][2] The ethyl ester group, while more stable, is susceptible to hydrolysis or amidation under specific conditions.[1] This dual reactivity is the cornerstone of its utility, enabling multi-step syntheses where each functional group can be addressed in a controlled, sequential manner. The aromatic ring itself provides a rigid scaffold, a common feature in many marketed drugs, which can be further functionalized if required.[]

This application note will focus on one of the most common and critical transformations involving this intermediate: the acylation of the amine group to form a stable amide linkage. This reaction is fundamental to the construction of a vast array of pharmaceutical compounds.

Core Application: Acylation for Amide Bond Formation

The formation of an amide bond is one of the most important reactions in drug discovery. The acylation of the primary amine of Ethyl 3-(aminomethyl)benzoate is a robust and high-yielding method to create a key intermediate, which can then be elaborated further.

Rationale and Mechanistic Insight

The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acylating agent (e.g., acetyl chloride or acetic anhydride). This is a classic example of nucleophilic acyl substitution.

-

Nucleophilic Attack: The primary amine of Ethyl 3-(aminomethyl)benzoate attacks the carbonyl carbon of the acylating agent.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Leaving Group Elimination: The intermediate collapses, expelling a leaving group (e.g., a chloride ion in the case of acetyl chloride).

-

Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine, is added to the reaction. Its crucial role is to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The choice of solvent is critical; anhydrous dichloromethane (DCM) is commonly used as it is relatively inert and effectively dissolves both the starting materials and reagents.[4]

Experimental Workflow & Visualization

The overall process, from starting materials to the purified product, can be visualized as a streamlined workflow. This involves the initial reaction setup, the acylation step, an aqueous work-up to remove byproducts and unreacted reagents, and final purification.

Sources

Protocol for Boc protection of Ethyl 3-(aminomethyl)benzoate

Application Note & Protocol: N-Boc Protection of Ethyl 3-(aminomethyl)benzoate

Executive Summary

The selective protection of amine functionalities is a foundational operation in organic synthesis and drug development. For bifunctional scaffolds such as Ethyl 3-(aminomethyl)benzoate, achieving chemoselectivity requires an orthogonal protection strategy. This guide details the robust, field-proven methodology for masking the primary benzylic amine using Di-tert-butyl dicarbonate (Boc₂O). By leveraging the electronic differences between the target aminomethyl group and the ethyl ester, this protocol achieves high-yielding N-Boc protection without compromising the ester moiety[1].

Mechanistic Causality & Orthogonal Strategy

Ethyl 3-(aminomethyl)benzoate features two reactive sites: an electrophilic ethyl ester and a nucleophilic primary amine. To build complex active pharmaceutical ingredients (APIs), the amine must be temporarily rendered inert.

The is selected because it is perfectly orthogonal to the ethyl ester[2]. While the Boc carbamate resists nucleophilic attack and basic conditions (allowing for downstream ester hydrolysis via saponification if needed), it can be highly selectively cleaved using strong anhydrous acids like Trifluoroacetic Acid (TFA)[3].

Reaction Kinetics and Causality:

-

Nucleophilic Attack: The unhindered primary amine initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of Boc₂O[4].

-

Intermediate Collapse: The resulting tetrahedral intermediate rapidly collapses, expelling a tert-butyl carbonate leaving group[5].

-

Le Chatelier’s Driver: The leaving group undergoes spontaneous decarboxylation into carbon dioxide (CO₂) and tert-butoxide. The irreversible off-gassing of CO₂ provides the thermodynamic driving force that pushes the reaction to completion[6].

-

Proton Transfer: While tert-butoxide can act as a base to deprotonate the intermediate cationic amine, an auxiliary organic base like Triethylamine (TEA) is employed to prevent local acidification, accelerating the catalytic cycle and suppressing side reactions[4].

Reaction Logic & Mechanistic Workflow

Mechanistic Logic and Workflow for the N-Boc Protection of Ethyl 3-(aminomethyl)benzoate.

Quantitative Reaction Parameters

Understanding the stoichiometric ratios is critical for minimizing purification bottlenecks, such as removing excess Boc₂O or unreacted starting material.

| Parameter | Recommended Value | Causality / Scientific Justification |

| Amine (Substrate) | 1.0 Equivalent | Baseline limiting reagent. |

| Boc₂O | 1.1 Equivalents | A slight excess guarantees full amine consumption without complicating downstream column chromatography[2]. |

| Base (TEA) | 1.2 to 1.5 Equivalents | Neutralizes the system. Excess avoids competitive protonation of the highly basic benzylic amine[3]. |

| Solvent (DCM) | 0.2 M to 0.5 M | Dichloromethane optimally solvates the ester-amine. Concentration balances reaction speed against exothermic spikes[2]. |

| Temperature | 0 °C to 20 °C (RT) | Boc₂O addition is exothermic. Starting at 0 °C suppresses dialkylation; warming to RT drives completion. |

Step-by-Step Experimental Protocol

Phase 1: Preparation & Dissolution

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

-

Weigh Ethyl 3-(aminomethyl)benzoate (1.0 eq) and dissolve it in anhydrous Dichloromethane (DCM) to achieve a 0.2 M solution.

-

Inject Triethylamine (TEA) (1.2 eq) via syringe. Stir the mixture for 10 minutes at room temperature to ensure complete dissolution and system homogenization[3].

Phase 2: Reaction Initiation 4. Cool the reaction flask in an ice-water bath (0 °C). 5. Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal volume of DCM (approx. 1-2 mL). 6. Add the Boc₂O solution dropwise over 5-10 minutes. Note: As Boc₂O reacts, carbon dioxide gas will evolve. Do not seal the system completely; ensure it is properly vented through a bubbler or an open nitrogen line[6].

Phase 3: Propagation & Monitoring 7. Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 to 4 hours. 8. Self-Validation Checkpoint (TLC): Monitor the reaction using Thin Layer Chromatography (Hexanes/Ethyl Acetate, 7:3). The highly polar primary amine will sit near the baseline, while the less polar N-Boc protected product will migrate significantly higher (Rf ~0.5 - 0.6).

Phase 4: Quenching & Extraction 9. Once TLC confirms the complete consumption of the starting amine, quench the reaction by adding an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃)[3]. 10. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). 11. Wash the combined organic layers with a 10% Citric Acid solution (to remove residual TEA), followed by Brine (saturated NaCl).

Phase 5: Drying & Purification 12. Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation)[3]. 13. If residual Boc₂O persists, purify the crude oil via flash column chromatography on silica gel to yield the pure Ethyl 3-(N-Boc-aminomethyl)benzoate.

Trustworthiness: Self-Validating Analytical Benchmarks

To ensure scientific integrity and confirm the success of the protocol without relying solely on downstream mass spectrometry, researchers should employ the following field-proven checkpoints:

-

Visual Cue (Gas Evolution): The characteristic bubbling of CO₂ upon the addition of Boc₂O validates the nucleophilic attack is occurring. If no bubbling is observed, suspect compromised/hydrolyzed Boc₂O reagent[5].

-

Ninhydrin Stain: TLC plates stained with Ninhydrin and heated will show the starting amine as a vivid purple spot. The N-Boc protected product will be Ninhydrin-negative (or slightly yellow) because the primary amine has been masked.

-

¹H NMR Signatures: Validation is unequivocally achieved by observing a massive new 9H singlet at approximately δ 1.40 ppm, corresponding to the tert-butyl group. Additionally, the benzylic CH₂ protons (originally near δ 3.8 ppm) will shift and slightly broaden due to the adjacent carbamate linkage.

References

-